

Comparative Safety Profile: Investigational Compound FEM-1689 and its Parent Drug UKH-1114

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Compound of Interest				
Compound Name:	NW-1689			
Cat. No.:	B1304859	Get Quote		

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This guide provides a comparative analysis of the safety profiles of the novel non-opioid analgesic compound, FEM-1689, and its parent drug, UKH-1114. Both compounds are selective sigma-2 receptor (σ 2R)/TMEM97 ligands under investigation for the treatment of neuropathic pain. FEM-1689 was developed through structural modification of UKH-1114 to enhance its physicochemical properties. This document summarizes the available preclinical safety data and details the experimental methodologies employed in these assessments.

Executive Summary

FEM-1689, a novel σ 2R/TMEM97 ligand, has emerged from the structural optimization of its parent compound, UKH-1114. Both molecules have demonstrated significant efficacy in preclinical models of neuropathic pain. The primary rationale for the development of FEM-1689 was to improve upon the drug-like properties of UKH-1114. While comprehensive toxicology studies are not yet publicly available, initial in vivo studies in mice provide preliminary insights into their safety profiles. Notably, both compounds have been administered systemically at therapeutic doses without inducing overt signs of toxicity or motor impairment.

Quantitative Safety Data



The following table summarizes the available quantitative safety data for FEM-1689 and UKH-1114 based on preclinical studies in mice. It is important to note that this is not an exhaustive list of all safety parameters and further comprehensive toxicological evaluations are required.

Parameter	FEM-1689	UKH-1114	Reference
Route of Administration	Intravenous (IV)	Intravenous (IV)	[1]
Dose Range (Efficacy Studies)	10 mg/kg, 20 mg/kg	10 mg/kg	[1][2]
Observed Adverse Effects	No motor impairment reported.	No motor impairment reported.	[2]
LD50	Data not available	Data not available	
Detailed Toxicology	Data not available	Data not available	

Experimental Protocols

The safety-related observations for FEM-1689 and UKH-1114 are primarily derived from in vivo efficacy studies in mouse models of neuropathic pain. The key methodologies employed in these studies are outlined below.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical procedure in rodents to induce persistent neuropathic pain, mimicking chronic nerve injury in humans.

Objective: To assess the efficacy of test compounds in alleviating mechanical hypersensitivity, a hallmark of neuropathic pain.

Procedure:

- Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Incision: A small incision is made on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.



- Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
- Wound Closure: The muscle and skin are closed in layers using sutures.
- Post-operative Care: Animals are monitored for recovery and receive appropriate postoperative analgesia for a limited duration to manage surgical pain.

Behavioral Testing (Mechanical Allodynia):

- Apparatus: Von Frey filaments of varying calibrated bending forces are used.
- Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The von
 Frey filaments are applied to the plantar surface of the hind paw in the territory of the intact
 sural nerve. The paw withdrawal threshold is determined by observing the animal's response
 to the filament application. A lower withdrawal threshold indicates mechanical
 hypersensitivity.

Rotarod Test for Motor Coordination

The rotarod test is a standard behavioral assay to evaluate motor coordination, balance, and motor learning in rodents. It is often used to assess potential sedative or motor-impairing effects of a test compound.

Objective: To determine if the test compound causes any deficits in motor coordination.

Procedure:

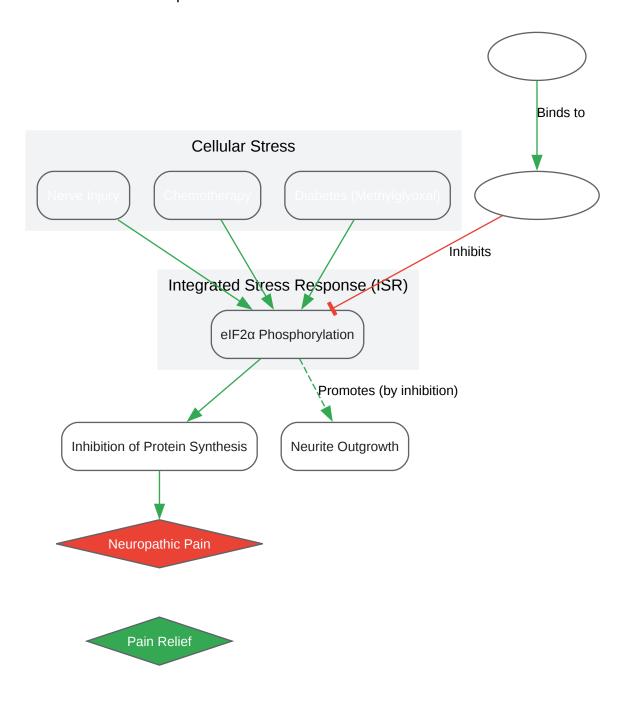
- Apparatus: A rotating rod apparatus with adjustable speed.
- Training: Mice are trained on the rotarod at a constant or accelerating speed for a set duration over several trials to establish a baseline performance.
- Testing: Following the administration of the test compound or vehicle, mice are placed back on the rotating rod.



• Measurement: The latency to fall off the rotating rod is recorded. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Signaling Pathway and Experimental Workflow

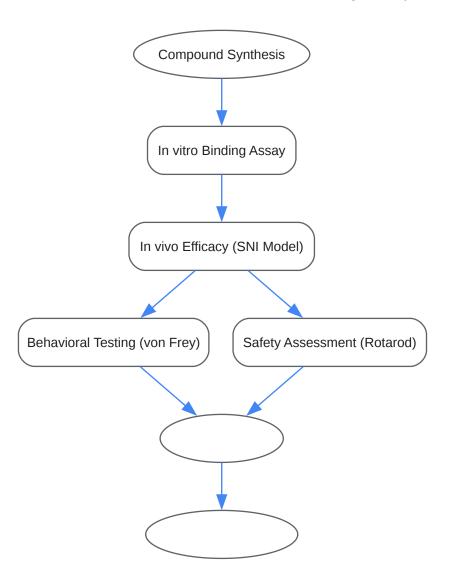
The following diagrams illustrate the proposed signaling pathway of FEM-1689 and a typical experimental workflow for its preclinical evaluation.



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Caption: Proposed mechanism of action of FEM-1689 in alleviating neuropathic pain.



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Caption: A simplified workflow for the preclinical evaluation of FEM-1689.

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References



- 1. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice PMC [pmc.ncbi.nlm.nih.gov]
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